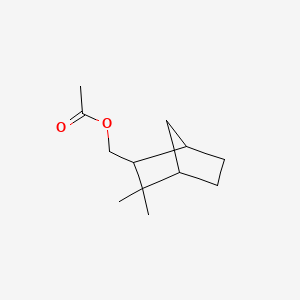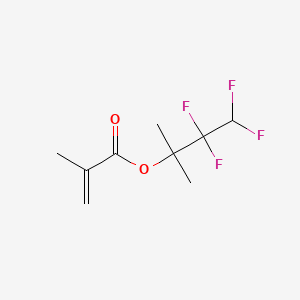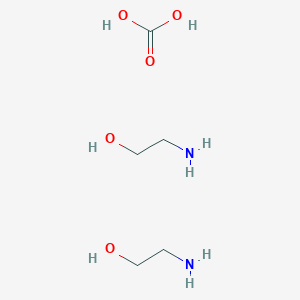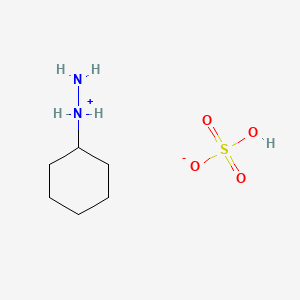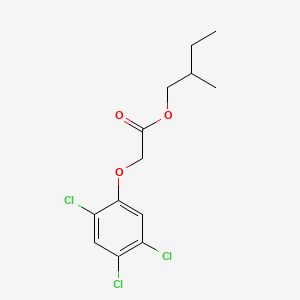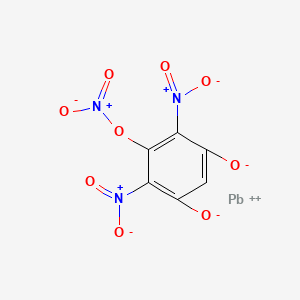
Trinitrophloroglucinol, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinitrophloroglucinol, lead salt, also known as 2,4,6-trinitro-1,3,5-trihydroxybenzene lead salt, is a highly energetic compound. It is derived from trinitrophloroglucinol, a strong acidic organic nitro compound. This compound has been extensively studied and recommended as an initiating explosive due to its remarkable combustible and explosive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trinitrophloroglucinol, lead salt, involves the reaction of trinitrophloroglucinol with lead compounds. One common method is to dissolve trinitrophloroglucinol in a suitable solvent and then add a lead salt, such as lead nitrate or lead acetate, under controlled conditions. The reaction typically occurs at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trinitrophloroglucinol, lead salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trinitrophloroglucinol derivatives with additional oxygen-containing groups, while reduction can yield amino derivatives .
Applications De Recherche Scientifique
Trinitrophloroglucinol, lead salt, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other energetic materials and explosives.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of trinitrophloroglucinol, lead salt, involves its decomposition under specific conditions, releasing energy. The compound’s nitro groups play a crucial role in this process, undergoing rapid decomposition and generating gases that contribute to the explosive effect. The molecular targets and pathways involved include the interaction of nitro groups with other reactive species, leading to the formation of high-energy intermediates .
Comparaison Avec Des Composés Similaires
Picric Acid (2,4,6-trinitrophenol): Similar in structure but with different properties and applications.
Trinitrotoluene (TNT): Another well-known explosive with different stability and sensitivity characteristics.
Lead Styphnate: A lead salt of styphnic acid, used as a primary explosive in various applications.
Uniqueness: Trinitrophloroglucinol, lead salt, is unique due to its specific combination of high energy, stability, and sensitivity. Its ability to form stable salts with various metals, including lead, makes it a versatile compound in the field of energetic materials .
Propriétés
Numéro CAS |
51325-28-1 |
|---|---|
Formule moléculaire |
C6HN3O9Pb |
Poids moléculaire |
466 g/mol |
Nom IUPAC |
4,6-dinitro-5-nitrooxybenzene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H3N3O9.Pb/c10-2-1-3(11)5(8(14)15)6(18-9(16)17)4(2)7(12)13;/h1,10-11H;/q;+2/p-2 |
Clé InChI |
DYBOXUYDURGBIH-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C(=C(C(=C1[O-])[N+](=O)[O-])O[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


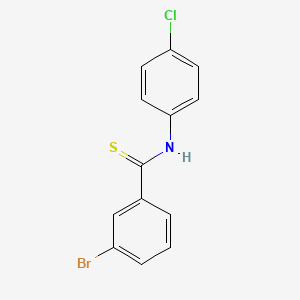
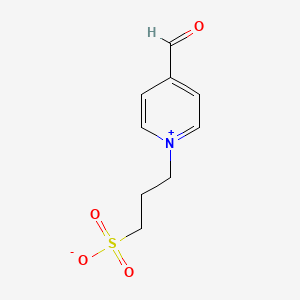
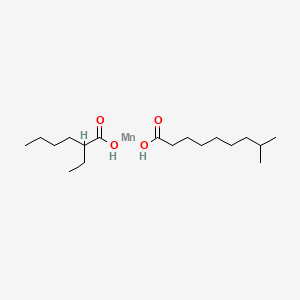
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



